N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide
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Overview
Description
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of benzenesulfonamide groups and a chlorine atom attached to a phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts cellular processes, leading to the antiproliferative effects observed in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzenesulfonamido)-4-chlorophenyl]benzenesulfonamide
- N-[4-(benzenesulfonamido)-2-nitrophenyl]benzenesulfonamide
- N-[4-(benzenesulfonamido)-2-methylphenyl]benzenesulfonamide
Uniqueness
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable candidate for drug development and other applications .
Properties
CAS No. |
5158-54-3 |
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Molecular Formula |
C18H15ClN2O4S2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-chlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-17-13-14(20-26(22,23)15-7-3-1-4-8-15)11-12-18(17)21-27(24,25)16-9-5-2-6-10-16/h1-13,20-21H |
InChI Key |
VMBXKJCIFLCWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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